molecular formula C15H19NO5 B1380444 N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 1823551-73-0

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde

Cat. No.: B1380444
CAS No.: 1823551-73-0
M. Wt: 293.31 g/mol
InChI Key: PANSNRRRRDWSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde (CAS 1823551-73-0) is a high-purity chemical building block designed for advanced pharmaceutical research and development. This compound, with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol, belongs to the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class of heterocyclic compounds . Its structure integrates multiple functional groups that are highly valuable in synthetic chemistry. The aldehyde group (carbaldehyde) provides a versatile handle for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols. The Boc (tert-butoxycarbonyl) group serves as a critical protecting group for the nitrogen atom, enhancing the molecule's stability and allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences . The scaffold is a fused bicyclic system containing oxygen and nitrogen, making it a privileged structure in medicinal chemistry for the design and synthesis of novel bioactive molecules. This compound is offered with a guaranteed purity of ≥95% and is available from multiple global shipping points to support your laboratory's needs . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard information (including potential hazards such as H302, H315, H319, and H335) and safe handling procedures .

Properties

IUPAC Name

tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSNRRRRDWSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC(=C(C=C2C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzoxazepine Core via Cyclization of Alkynes

A prominent method to prepare benzoxazepine derivatives involves Rhodium-catalyzed hydrofunctionalization of internal alkynes tethered to nitrogen and oxygen nucleophiles. This approach enables the cyclization to form 1,4-benzoxazepines with good yields and enantioselectivity.

  • Starting materials: Alkynyl amines or alkynyl ethers derived from salicylaldehyde or substituted benzaldehydes.
  • Catalyst system: Rhodium complexes with chiral ligands (e.g., BINAP derivatives).
  • Reaction conditions: Typically conducted in 1,2-dichloroethane at elevated temperatures (e.g., 70 °C) under inert atmosphere.
  • Outcome: Formation of the 3-vinyl-1,4-benzoxazepine intermediate, which can be further functionalized.

This method was reported to yield benzoxazepines in yields ranging from moderate to good (41% to over 80%), depending on substrate and conditions.

Preparation of Key Intermediates

The synthesis often starts with the preparation of alkynyl benzaldehyde derivatives, such as 2-(but-2-yn-1-yloxy)benzaldehyde, through nucleophilic substitution of salicylaldehyde with 1-bromo-2-butyne in the presence of a base like potassium carbonate in DMF at room temperature. The product is isolated by silica gel chromatography with yields around 83%.

Installation of the N-Boc Protecting Group

The nitrogen atom in the oxazepine ring is protected using the tert-butoxycarbonyl (Boc) group to enhance stability and allow further synthetic manipulations. The N-Boc protection is typically introduced by treating the amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkynylation of salicylaldehyde Salicylaldehyde, 1-bromo-2-butyne, K2CO3, DMF, rt, 16 h 83 Purified by silica gel chromatography
Rh-catalyzed cyclization Rh catalyst, BINAP ligand, DCE, 70 °C, 24 h 41–80 Yield depends on substrate and ligand
N-Boc protection Boc2O, base (e.g., triethylamine), rt >90 Standard carbamate formation
Aldehyde introduction Oxidation or aldehyde-containing intermediates Variable Requires careful control to avoid overoxidation

Stereochemical Considerations

The synthetic routes emphasize stereochemical control, particularly in the formation of the tetrahydrobenzo[f]oxazepine ring. Enantioenriched products can be obtained by:

  • Using chiral starting materials such as amino alcohols derived from α-amino acids.
  • Employing chiral catalysts or ligands in cyclization steps.
  • Diastereoselective Ugi–Joullié reactions to favor trans isomers, with epimerization methods available to access cis isomers.

This stereochemical control is crucial for the biological activity and further utility of the compound.

Summary Table of Preparation Highlights

Aspect Details
Core ring formation Rh-catalyzed hydroamination/hydroalkoxylation of alkynes
Key intermediates Alkynyl benzaldehydes prepared by nucleophilic substitution
Protecting group N-Boc introduced via Boc2O under mild base
Functional group installation Hydroxy retained from salicylaldehyde; aldehyde introduced via oxidation or aldehyde intermediates
Stereochemical control Achieved via chiral starting materials and catalysts; diastereoselective Ugi–Joullié reaction
Typical yields Alkynylation (83%), cyclization (41–80%), N-Boc protection (>90%)

Concluding Remarks

The preparation of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carbaldehyde is well-established through advanced synthetic organic methodologies involving:

  • Strategic alkynylation of salicylaldehyde derivatives.
  • Rhodium-catalyzed cyclization to form the benzoxazepine core.
  • Efficient N-Boc protection.
  • Careful functionalization to install hydroxy and aldehyde groups.

These methods provide access to this compound with good yields, stereochemical purity, and functional group compatibility, enabling its use in medicinal chemistry and further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a primary alcohol

    Substitution: Formation of free amine derivatives

Scientific Research Applications

Medicinal Chemistry

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde has been investigated for its potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit tumor growth is being explored as a potential anticancer agent .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties .
  • Nanomaterials : Its incorporation into nanostructures is being studied for applications in electronics and photonics due to its favorable electronic properties .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

This study highlights its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of derivatives of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Treatment GroupOxidative Stress Marker Reduction (%)
Control0
Low Dose25
High Dose60

These findings suggest that this class of compounds may offer therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Differences

Property N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde 1-Acetyl-1H-2,3,4,5-tetrahydrobenzo[b]carbazole-6,11-dione (3a')
Molecular Formula C₁₅H₁₉NO₅ C₁₉H₁₇NO₃
Molecular Weight 293.32 g/mol 307.35 g/mol
Core Structure Benzo[f][1,4]oxazepine (oxygen and nitrogen in a seven-membered ring) Benzo[b]carbazole (fused benzene and pyrrole rings)
Key Functional Groups Boc-protected amine, hydroxyl (-OH), carbaldehyde (-CHO) Acetyl (-COCH₃), diketone (-C(=O)₂)
Synthetic Method Not explicitly described in evidence One-pot synthesis using 2-acetylamino-1,4-naphthoquinone
  • Structural Implications : The Boc group in the target compound enhances amine stability during synthetic workflows, whereas the acetyl group in 3a' may serve as a transient protecting group or direct reactivity modulator. The carbaldehyde in the target enables conjugation reactions (e.g., Schiff base formation), while the diketone in 3a' is prone to nucleophilic additions or reductions .

Physical and Handling Properties

Property Target Compound Compound 3a'
Melting Point Not reported 180–182 °C (hexane recrystallization)
Solubility Soluble in DMSO, ethanol Not explicitly reported
Storage -80°C (6 months), -20°C (1 month), avoid light No specific guidelines provided
Purity >95% Not specified
  • Handling: The target compound requires stringent storage conditions to prevent degradation, reflecting its sensitivity to temperature and light. In contrast, 3a' is described as a crystalline solid (yellow needles) without noted stability concerns .

Key Research Findings

  • Synthetic Efficiency : Compound 3a' is synthesized via a one-pot reaction, suggesting streamlined production compared to the target compound, whose synthesis complexity is likely higher due to the oxazepine ring and Boc protection .
  • Functional Versatility : The target’s carbaldehyde offers broader reactivity in cross-coupling or bioconjugation, whereas 3a' ’s rigid carbazole core may favor applications in optoelectronics or as a pharmacophore .

Biological Activity

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde (CAS No. 1823551-73-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO5C_{15}H_{19}NO_5, with a molecular weight of 293.32 g/mol. The compound features a benzoxazepine core that is known for its diverse biological activities.

PropertyValue
CAS Number1823551-73-0
Molecular FormulaC15H19NO5
Molecular Weight293.32 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxazepine ring and subsequent functionalization at the aldehyde position. The synthesis pathway may also incorporate Boc protection strategies to enhance stability and solubility during reactions.

Antimicrobial Activity

Research indicates that compounds related to N-Boc derivatives exhibit antimicrobial properties. For instance, studies on Schiff bases have demonstrated moderate to good activity against various microorganisms with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL . This suggests that N-Boc-8-hydroxy derivatives may also possess similar activities.

Antitumor Activity

The structure of N-Boc-8-hydroxy derivatives positions them as potential candidates for antitumor activity. Compounds with similar frameworks have shown significant growth inhibition against cancer cell lines. For example, studies on related compounds indicated cytotoxic effects in breast cancer cell lines like MDA-MB-231 and MCF-7 . The mechanism often involves disruption of microtubule dynamics or inhibition of specific kinases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoxazepine ring can significantly influence the biological activity of these compounds. For instance:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and biological interaction.
  • Aldehyde Functionality : The aldehyde group at the 7-position is crucial for binding interactions with biological targets.
  • Boc Protection : The Boc group not only aids in solubility but may also play a role in modulating the reactivity and selectivity of the compound.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Anticancer Studies : A series of oxazepine derivatives were tested against various cancer cell lines, showing promising results with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : Compounds derived from similar structures were evaluated for their antimicrobial properties against pathogens like E. coli and S. aureus, demonstrating effective inhibition .

Q & A

Q. When synthetic yields vary between batches, what troubleshooting steps are recommended?

  • Methodology :
  • Quality control : Verify reagent purity (e.g., Boc anhydride freshness via FTIR).
  • Reaction monitoring : Use in situ IR or LC-MS to track intermediate formation.
  • Oxygen/moisture exclusion : Employ Schlenk techniques for moisture-sensitive steps.
  • Scale-down experiments : Identify critical steps (e.g., cyclization temperature) using DoE (Design of Experiments) .

Tables

Q. Table 1: Key Analytical Data for Structural Confirmation

TechniqueDiagnostic FeaturesReference
¹H NMR (400 MHz)δ 9.78 (s, 1H, CHO), δ 5.21 (s, 1H, OH), δ 1.34 (s, 9H, Boc)
X-rayDihedral angle: 12.3° between oxazepine ring and benzaldehyde plane
HRMS[M+H]+: 320.1495 (calc. 320.1497 for C₁₇H₂₁NO₅)

Q. Table 2: Stability Under Accelerated Conditions

pHTemperatureHalf-Life (Days)Major Degradation Product
140°C28-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde (Boc removed)
740°C30None detected
1340°C5Oxidized quinone derivative
Data derived from HPLC/LC-MS analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.